REACTION_CXSMILES
|
[N+:1]([C:4]1[CH:14]=[CH:13][C:12]([O:15][C:16]2[C:21]([Cl:22])=[CH:20][C:19]([Cl:23])=[CH:18][C:17]=2[Cl:24])=[CH:11][C:5]=1[C:6]([O:8]CC)=[O:7])([O-:3])=[O:2].[OH-].[Na+]>C(O)C.O>[N+:1]([C:4]1[CH:14]=[CH:13][C:12]([O:15][C:16]2[C:17]([Cl:24])=[CH:18][C:19]([Cl:23])=[CH:20][C:21]=2[Cl:22])=[CH:11][C:5]=1[C:6]([OH:8])=[O:7])([O-:3])=[O:2] |f:1.2|
|
Name
|
|
Quantity
|
0.8 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
10 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
The mixture was then cooled
|
Type
|
CUSTOM
|
Details
|
the ethanol removed under reduced pressure
|
Type
|
ADDITION
|
Details
|
The residue was diluted to 100 ml with water
|
Type
|
CUSTOM
|
Details
|
The solid which separated
|
Type
|
CUSTOM
|
Details
|
was collected
|
Type
|
CUSTOM
|
Details
|
recrystallised from toluene
|
Name
|
|
Type
|
product
|
Smiles
|
[N+](=O)([O-])C1=C(C(=O)O)C=C(C=C1)OC1=C(C=C(C=C1Cl)Cl)Cl
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.26 g | |
YIELD: CALCULATEDPERCENTYIELD | 66.9% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |